3-(4-メトキシフェニル)プロパン酸メチル

概要

説明

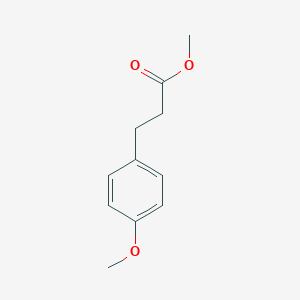

メチルp-メトキシヒドロ桂皮酸メチルは、メチル3-(4-メトキシフェニル)プロパノエートとしても知られており、分子式がC11H14O3の有機化合物です。これは桂皮酸の誘導体であり、ベンゼン環にメトキシ基が結合しているのが特徴です。 この化合物は、さまざまなファインケミカルの合成に一般的に使用されており、化学、生物学、産業の分野で応用されています .

2. 製法

合成経路と反応条件: メチルp-メトキシヒドロ桂皮酸メチルは、硫酸などの酸触媒の存在下、p-メトキシヒドロ桂皮酸をメタノールとエステル化することにより合成できます。 反応は通常、混合物を還流して目的のエステル化を達成します .

工業的生産方法: 工業的な設定では、メチルp-メトキシヒドロ桂皮酸メチルの生産は、反応条件を最適化し、収率を向上させるために、連続フロー反応器の使用を伴うことがよくあります。 プロセスには、純粋な化合物を得るための蒸留や再結晶などの精製工程も含まれる場合があります .

科学的研究の応用

Methyl p-methoxyhydrocinnamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

作用機序

メチルp-メトキシヒドロ桂皮酸メチルの作用機序は、さまざまな分子標的や経路との相互作用を伴います。例えば、その抗酸化作用は、フリーラジカルをスカベンジし、酸化ストレスを阻害する能力に起因しています。 この化合物は、生物学的プロセスに関与する酵素や受容体と相互作用することもあり、その観察された効果につながります .

類似化合物:

- メチル3-(4-ヒドロキシフェニル)プロパノエート

- メチル3-(4-メチルフェニル)プロパノエート

- メチル3-(4-エトキシフェニル)プロパノエート

比較: メチルp-メトキシヒドロ桂皮酸メチルは、メトキシ基の存在により、明確な化学的および物理的特性を示すため、独特です。 類似体と比較して、反応性や生物活性などが異なる場合があります。これは、さまざまな用途にとって貴重な化合物となります .

準備方法

Synthetic Routes and Reaction Conditions: Methyl p-methoxyhydrocinnamate can be synthesized through the esterification of p-methoxyhydrocinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification .

Industrial Production Methods: In industrial settings, the production of methyl p-methoxyhydrocinnamate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .

化学反応の分析

反応の種類: メチルp-メトキシヒドロ桂皮酸メチルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するカルボン酸またはアルデヒドを形成するように酸化することができます。

還元: 還元反応は、エステル基をアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

酸化: p-メトキシ安息香酸またはp-メトキシベンズアルデヒドの生成。

還元: p-メトキシヒドロ桂皮アルコールの生成。

4. 科学研究の応用

メチルp-メトキシヒドロ桂皮酸メチルは、科学研究において幅広い応用範囲を持っています。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、抗菌作用や抗酸化作用など、潜在的な生物活性について研究されています。

医学: 新しい薬物の開発など、その潜在的な治療用途を探求するための研究が進められています。

類似化合物との比較

- Methyl 3-(4-hydroxyphenyl)propanoate

- Methyl 3-(4-methylphenyl)propanoate

- Methyl 3-(4-ethoxyphenyl)propanoate

Comparison: Methyl p-methoxyhydrocinnamate is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

生物活性

Methyl 3-(4-methoxyphenyl)propanoate, also known as methyl p-methoxyhydrocinnamate, is an organic compound with the molecular formula C11H14O3. This compound has garnered attention in various research fields due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of Methyl 3-(4-methoxyphenyl)propanoate, summarizing key findings from recent studies, case studies, and relevant data.

Chemical Structure and Properties

Methyl 3-(4-methoxyphenyl)propanoate is characterized by a methoxy group attached to a phenyl ring and is a derivative of cinnamic acid. Its structure is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research has indicated that Methyl 3-(4-methoxyphenyl)propanoate exhibits significant antimicrobial properties. In a study evaluating various compounds for their anthelmintic activity, it was found that this compound demonstrated effective inhibition against certain parasitic strains with IC50 values ranging from 0.9 to 2.04 mM .

Antioxidant Activity

The antioxidant potential of Methyl 3-(4-methoxyphenyl)propanoate has been highlighted in various assays. It was observed to possess a notable ability to scavenge DPPH radicals, suggesting its potential as a natural antioxidant. Comparatively, its antioxidant activity was reported to be approximately 1.37 times higher than that of ascorbic acid in certain derivatives .

Anticancer Activity

Methyl 3-(4-methoxyphenyl)propanoate has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as a therapeutic agent in cancer treatment .

The mechanisms underlying the biological activities of Methyl 3-(4-methoxyphenyl)propanoate involve several biochemical pathways:

- Nitrification Inhibition : The compound has been suggested to function as a nitrification inhibitor in soil, potentially modulating plant growth and root architecture .

- Metabolic Changes : It induces metabolic changes in plants such as Perilla frutescens, where it reduces primary root growth while promoting lateral root formation .

- Cellular Interactions : The presence of the methoxy group and phenyl ring is believed to enhance interactions with cellular targets, contributing to its cytotoxic effects against cancer cells .

Data Summary

The following table summarizes key biological activities and their respective IC50 values for Methyl 3-(4-methoxyphenyl)propanoate:

| Biological Activity | Model/Cell Type | IC50 Value |

|---|---|---|

| Antimicrobial | Various parasitic strains | 0.9 - 2.04 mM |

| Antioxidant | DPPH Radical Scavenging | Higher than ascorbic acid |

| Anticancer | U-87 Glioblastoma | Not specified |

| Anticancer | MDA-MB-231 Triple-negative breast cancer | Not specified |

Case Studies

- Anthelmintic Activity Study : A comprehensive investigation analyzed the anthelmintic effects of various compounds including Methyl 3-(4-methoxyphenyl)propanoate. The results indicated significant efficacy against specific helminths, establishing the compound's potential use in parasitic infections .

- Antioxidant Evaluation : In another study focused on antioxidant properties, Methyl 3-(4-methoxyphenyl)propanoate was tested alongside other compounds using the DPPH method. The findings suggested that it could serve as a viable alternative to synthetic antioxidants in food preservation and health supplements .

- Cytotoxicity Assessment : A study assessing the cytotoxic properties of this compound on U-87 and MDA-MB-231 cell lines revealed promising results for future anticancer drug development .

特性

IUPAC Name |

methyl 3-(4-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-4,6-7H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQLYAFBUYHFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306095 | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15823-04-8 | |

| Record name | 15823-04-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。